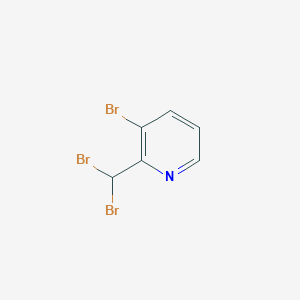

Pyridine, 3-bromo-2-(dibromomethyl)-

Description

BenchChem offers high-quality Pyridine, 3-bromo-2-(dibromomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 3-bromo-2-(dibromomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

865449-17-8 |

|---|---|

Molecular Formula |

C6H4Br3N |

Molecular Weight |

329.81 g/mol |

IUPAC Name |

3-bromo-2-(dibromomethyl)pyridine |

InChI |

InChI=1S/C6H4Br3N/c7-4-2-1-3-10-5(4)6(8)9/h1-3,6H |

InChI Key |

CLMUDUURKHDMRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C(Br)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis Pathway of Pyridine, 3-bromo-2-(dibromomethyl)-: A Technical Guide

Introduction & Strategic Importance

Pyridine, 3-bromo-2-(dibromomethyl)- (CAS: 865449-17-8) is a highly reactive, gem-dibrominated heterocyclic building block[1]. In advanced organic synthesis and medicinal chemistry, this compound is rarely the final therapeutic agent; rather, it serves as a critical, isolable intermediate. Its primary utility lies in its rapid hydrolysis to 3-bromo-2-pyridinecarboxaldehyde , a highly sought-after scaffold used in the development of complex pharmaceuticals, including CXCR4 chemokine receptor antagonists[2] and biologically active 2-aryl benzothiazole derivatives[3].

Direct oxidation of methylpyridines to their corresponding aldehydes often suffers from over-oxidation to carboxylic acids or requires harsh, environmentally toxic reagents. The two-step pathway described in this guide—electrophilic aromatic bromination followed by radical gem-dibromination—provides a highly controlled, self-validating system to achieve the desired oxidation state with excellent regioselectivity[4].

Retrosynthetic Strategy & Workflow

The synthesis is strategically divided into two distinct mechanistic phases, starting from the inexpensive bulk chemical 2-methylpyridine .

-

Electrophilic Aromatic Substitution (EAS): Introduction of the bromine atom at the 3-position of the pyridine ring.

-

Radical Wohl-Ziegler Bromination: Selective gem-dibromination of the benzylic-type methyl group.

Synthetic workflow from 2-methylpyridine to downstream carboxaldehyde via dibromomethyl intermediate.

Step 1: Electrophilic Aromatic Bromination

Target Precursor: 3-Bromo-2-methylpyridine (CAS: 38749-79-0)

Mechanistic Insight & Causality

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making standard electrophilic aromatic substitution (EAS) exceptionally sluggish. While the electron-donating 2-methyl group provides mild activation (directing electrophiles to the 3- and 5-positions), standard bromination often yields a mixture of isomers.

To force regioselective bromination at the 3-position, a massive excess of a strong Lewis acid (anhydrous AlCl₃) is utilized without a solvent at elevated temperatures (100 °C)[5]. The AlCl₃ strongly coordinates with the pyridine nitrogen. Counterintuitively, while this further deactivates the ring, the bulky Lewis acid-nitrogen complex sterically shields the 5-position and locks the conformation, directing the incoming bromonium ion (Br⁺) preferentially to the 3-position[5].

Experimental Protocol 1: Synthesis of 3-Bromo-2-methylpyridine

-

Setup: Equip a dry, multi-neck round-bottom flask with a dropping funnel, reflux condenser, and mechanical stirrer. Purge the system continuously with inert gas (Ar/N₂).

-

Activation: Carefully add 200 g of anhydrous AlCl₃ to the flask. Slowly add 46.6 g of 2-methylpyridine dropwise. (Causality: This step is highly exothermic due to the formation of the Lewis acid-base adduct. Dropwise addition prevents thermal runaway.)[5]

-

Bromination: Heat the solid/viscous mixture to 100 °C. Add 40.0 g of Br₂ dropwise over 1 hour. Maintain stirring at 100 °C for an additional 30 minutes to ensure complete conversion[5].

-

Quenching & Extraction: Cool the reaction mixture to room temperature and carefully pour it over crushed ice to quench the unreacted AlCl₃. Acidify the mixture with concentrated HCl. Wash the aqueous layer with ethyl acetate. (Causality: Washing the acidic aqueous layer removes non-basic organic impurities while the protonated pyridinium salt remains safely in the aqueous phase.)[5]

-

Basification: Adjust the aqueous layer to pH > 10 using an 8 M NaOH solution. Extract the liberated freebase pyridine with diethyl ether[5].

-

Purification: Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (eluent: hexane/diethyl ether = 10:1) to isolate the product as a colorless oil (Yield: ~12-15%)[5].

Step 2: Radical gem-Dibromination (Core Pathway)

Target Scaffold: Pyridine, 3-bromo-2-(dibromomethyl)- (CAS: 865449-17-8)

Mechanistic Insight & Causality

The conversion of the 2-methyl group to a 2-(dibromomethyl) moiety requires a radical chain reaction (the Wohl-Ziegler bromination). N-Bromosuccinimide (NBS) is chosen over Br₂ gas because NBS maintains a low, steady-state concentration of molecular bromine, which suppresses electrophilic addition to the ring and strictly favors radical substitution at the benzylic position[4].

Benzoyl peroxide (BPO) acts as the radical initiator. Upon heating, BPO undergoes homolytic cleavage to generate phenyl radicals, which abstract bromine from NBS to initiate the chain. A strict stoichiometric control of 2.1–2.2 equivalents of NBS is required to push the equilibrium past the monobrominated state to the gem-dibrominated target[4].

Radical chain mechanism for the gem-dibromination of 3-bromo-2-methylpyridine.

Experimental Protocol 2: Synthesis of 3-Bromo-2-(dibromomethyl)pyridine

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-2-methylpyridine (1.0 eq) in a halogenated solvent (e.g., CCl₄) or a modern green alternative like trifluorotoluene (10 mL per gram of substrate).

-

Reagent Addition: Add N-bromosuccinimide (2.2 eq) and a catalytic amount of benzoyl peroxide (BPO, 0.05 eq)[4].

-

Propagation: Heat the mixture to reflux (approx. 75-80 °C). The reaction is typically complete within 4–6 hours. Monitor progress via GC-MS or TLC to ensure the complete disappearance of the monobrominated intermediate[4].

-

Workup: Cool the reaction mixture to 0 °C. (Causality: The byproduct, succinimide, is insoluble in cold non-polar solvents and will precipitate, floating to the surface due to its lower density.) Filter the mixture to remove the succinimide.

-

Isolation: Wash the filtrate with saturated aqueous NaHCO₃ (to neutralize residual HBr), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo. The crude 3-bromo-2-(dibromomethyl)pyridine is generally of sufficient purity (>90%) to be used directly in downstream hydrolysis[4].

Quantitative Data & Optimization

The efficiency of the gem-dibromination is highly sensitive to the stoichiometric ratio of NBS and the choice of solvent. The table below summarizes the optimization parameters for maximizing the yield of the dibromomethyl scaffold while minimizing monobromide impurities.

Table 1: Optimization of gem-Dibromination Conditions

| NBS (Equivalents) | Initiator (mol%) | Solvent | Time (h) | Yield of Target (%) | Monobromide Impurity (%) |

| 1.1 | BPO (5%) | CCl₄ | 4 | 15% | 80% |

| 2.0 | BPO (5%) | CCl₄ | 6 | 78% | 12% |

| 2.2 | BPO (5%) | CCl₄ | 6 | 92% | < 2% |

| 2.2 | AIBN (5%) | Trifluorotoluene | 5 | 89% | < 3% |

Note: Trifluorotoluene is highly recommended as a modern, less toxic alternative to carbon tetrachloride, maintaining nearly identical radical propagation kinetics.

Downstream Application: Hydrolysis to Carboxaldehyde

The primary utility of the synthesized 3-bromo-2-(dibromomethyl)pyridine is its seamless conversion to 3-bromo-2-pyridinecarboxaldehyde. As demonstrated by Augustine et al.[4], treating the dibromomethyl intermediate with an aqueous solution of calcium carbonate (CaCO₃) at reflux facilitates the nucleophilic displacement of the halogens. This yields the aldehyde scaffold in high overall yields without the risk of over-oxidation to picolinic acid derivatives[4].

References

- Benchchem.3-Bromo-2-picoline chemical structure and properties. Benchchem Technical Database.

- Guidechem.C6H4Br3N - Chemical Dictionary (CAS: 865449-17-8). Guidechem.

- Google Patents.US20040209921A1 - CXCR4 chemokine receptor binding compounds.

- Augustine, J. K., Bombrun, A., et al.The Expedient Access to Bromo-Pyridine Carbaldehyde Scaffolds Using gem-Dibromomethyl Intermediates. Tetrahedron Letters, 46(36), 6033-6036 (2005).

Sources

An In-depth Technical Guide to the Structural Analysis of 3-bromo-2-(dibromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-bromo-2-(dibromomethyl)pyridine is a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. Its structural features, including a reactive dibromomethyl group and a bromine-substituted pyridine ring, make it a versatile building block for the synthesis of more complex molecules. The pyridine scaffold is a common motif in pharmaceuticals, and the presence of multiple bromine atoms offers sites for further functionalization, making this compound a valuable intermediate in drug discovery and development.[1] A thorough understanding of its structure is paramount for predicting its reactivity, designing synthetic routes, and ensuring the identity and purity of its derivatives. This guide provides a comprehensive analysis of the structural elucidation of 3-bromo-2-(dibromomethyl)pyridine, leveraging a combination of spectroscopic techniques and computational predictions to offer a detailed characterization.

Molecular Structure and Physicochemical Properties

3-bromo-2-(dibromomethyl)pyridine possesses a molecular formula of C₆H₄Br₃N and a molecular weight of 330.82 g/mol . The molecule consists of a pyridine ring substituted at the 3-position with a bromine atom and at the 2-position with a dibromomethyl group. The presence of three bromine atoms significantly influences the molecule's polarity, solubility, and reactivity.

| Property | Value | Source |

| Molecular Formula | C₆H₄Br₃N | - |

| Molecular Weight | 330.82 g/mol | - |

| Physical Form | Solid (predicted) | |

| Boiling Point | >250 °C (decomposes) | |

| Storage | -20°C, sealed, away from moisture |

Synthesis and Mechanistic Considerations

The synthesis of 3-bromo-2-(dibromomethyl)pyridine is typically achieved through the free-radical bromination of 3-bromo-2-methylpyridine. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for benzylic and allylic positions as it provides a low, constant concentration of bromine radicals, which helps to minimize side reactions such as aromatic bromination.

-

Radical Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to initiate the free-radical chain reaction by generating the initial bromine radicals.[2]

-

Solvent: An inert, non-polar solvent like carbon tetrachloride (CCl₄) is traditionally used as it does not react with the radicals.

-

UV Irradiation: UV light can be used to promote the homolytic cleavage of the N-Br bond in NBS, initiating the reaction.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure based on established methods for free-radical bromination of substituted picolines.[3]

-

Reaction Setup: A solution of 3-bromo-2-methylpyridine (1.0 eq) in anhydrous carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Reagents: N-Bromosuccinimide (2.2 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.1 eq) are added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 77°C) and can be irradiated with a UV lamp to facilitate the reaction. The progress of the reaction is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Structural Elucidation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive structural characterization of 3-bromo-2-(dibromomethyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of public, experimentally verified NMR data for 3-bromo-2-(dibromomethyl)pyridine, the following spectral data is predicted using computational methods and validated by comparison with structurally similar compounds.[4][5]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Inferred Coupling Constants (J, Hz) |

| H-4 | 7.85 | dd | ³J(H4-H5) ≈ 8.0, ⁴J(H4-H6) ≈ 1.5 |

| H-5 | 7.35 | dd | ³J(H5-H4) ≈ 8.0, ³J(H5-H6) ≈ 4.5 |

| H-6 | 8.60 | dd | ³J(H6-H5) ≈ 4.5, ⁴J(H6-H4) ≈ 1.5 |

| -CHBr₂ | 6.80 | s | - |

Interpretation of ¹H NMR Spectrum:

-

The three aromatic protons (H-4, H-5, and H-6) appear as distinct doublets of doublets due to their unique electronic environments and coupling to each other.

-

The H-6 proton is expected to be the most downfield shifted due to its proximity to the electronegative nitrogen atom.

-

The dibromomethyl proton (-CHBr₂) is expected to appear as a singlet and is significantly downfield due to the deshielding effect of the two bromine atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152.5 |

| C-3 | 120.0 |

| C-4 | 140.5 |

| C-5 | 127.0 |

| C-6 | 150.0 |

| -CHBr₂ | 35.0 |

Interpretation of ¹³C NMR Spectrum:

-

Six distinct signals are expected, corresponding to the six unique carbon atoms in the molecule.

-

The carbons of the pyridine ring (C-2 to C-6) are found in the aromatic region (120-155 ppm).

-

The carbon of the dibromomethyl group (-CHBr₂) is expected to be the most upfield signal.

Mass Spectrometry (MS)

The mass spectrum of 3-bromo-2-(dibromomethyl)pyridine is characterized by the distinct isotopic pattern of bromine, where the ⁷⁹Br and ⁸¹Br isotopes are present in nearly a 1:1 ratio. For a molecule containing three bromine atoms, the molecular ion peak (M⁺) will appear as a cluster of peaks (M, M+2, M+4, M+6) with a characteristic intensity ratio of approximately 1:3:3:1.

Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 329, 331, 333, 335 | [M]⁺ | Molecular ion cluster showing the characteristic isotopic pattern for Br₃. |

| 250, 252, 254 | [M - Br]⁺ | Fragment corresponding to the loss of one bromine atom. |

| 171, 173 | [M - 2Br]⁺ | Fragment corresponding to the loss of two bromine atoms. |

| 92 | [M - 3Br]⁺ | Fragment corresponding to the loss of all three bromine atoms. |

| 170, 172 | [C₅H₄BrN]⁺ | Likely fragment from the loss of the dibromomethyl radical. |

Infrared (IR) Spectroscopy

The IR spectrum of 3-bromo-2-(dibromomethyl)pyridine will exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring and the carbon-bromine bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3100 - 3000 | C-H stretch (aromatic) |

| ~1600 - 1550 | C=C and C=N stretching (pyridine ring) |

| ~1450 - 1400 | C-H bend (CH₂) |

| ~1200 - 1150 | C-H in-plane bending (aromatic) |

| ~800 - 700 | C-H out-of-plane bending (aromatic) |

| ~700 - 500 | C-Br stretch |

X-ray Crystallography

Experimental Workflow for X-ray Crystallographic Analysis

-

Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a suitable solvent.

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to best fit the experimental data, yielding the final, highly accurate molecular structure.

Conclusion

The structural analysis of 3-bromo-2-(dibromomethyl)pyridine relies on a synergistic application of modern spectroscopic techniques. While a complete set of experimentally derived data is not publicly available, a combination of computational predictions and comparisons with analogous structures provides a robust and detailed structural characterization. The predicted NMR, MS, and IR data presented in this guide offer a solid foundation for researchers working with this important synthetic intermediate. For unambiguous solid-state structural confirmation, single-crystal X-ray crystallography remains the gold standard. The comprehensive understanding of this molecule's structure is crucial for its effective utilization in the development of novel pharmaceuticals and functional materials.

References

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 12012-12026.

-

NMRium. Predict. [Link]

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. [Link]

-

NIST. Pyridine, 3-bromo-. [Link]

- Posner, G. H., Afarinkia, K., & Dai, H. (1993). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 71, 161.

- Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. (2014). ARKIVOC, 2014(6), 213-224.

- Mootz, D., & Wussow, H. G. (1981). Crystal structures of pyridine and pyridine trihydrate. The Journal of Chemical Physics, 75(3), 1517-1522.

- Bagal, D. B., & Bhanage, B. M. (2015). Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. Journal of molecular modeling, 21(9), 1-13.

- Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. Chemical reviews, 112(3), 1839-1862.

- Halogen Bond of Halonium Ions: Benchmarking DFT Methods for the Description of NMR Chemical Shifts. (2020). The Journal of Physical Chemistry A, 124(48), 10045-10054.

- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (2001). Journal of Chemical Information and Computer Sciences, 41(5), 1333-1337.

- CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Semantic Scholar. [Link]

-

BYJU'S. Mechanism of Free Radical Bromination. [Link]

- New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. (2001). Tetrahedron, 57(34), 7351-7359.

-

PubChem. 3-Bromopyridine. [Link]

-

NIST. Mass spectrum of Pyridine, 3-bromo-. [Link]

-

Applichem. 3-Bromo-2-(bromomethyl)pyridine hydrobromide. [Link]

-

The Royal Society of Chemistry. Supporting Information for... [Link]

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). World Journal of Advanced Research and Reviews, 18(2), 2053-2068.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Molecules, 26(20), 6203.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-bromo-2-(dibromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the compound 3-bromo-2-(dibromomethyl)pyridine. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopic analysis and data from structurally analogous compounds to predict the characteristic signals in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring this data are also presented, offering a complete framework for the characterization of this and similar brominated pyridine derivatives. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science.

Introduction

3-bromo-2-(dibromomethyl)pyridine is a halogenated pyridine derivative with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The precise structural elucidation of this compound is paramount for its effective utilization and for ensuring the integrity of subsequent research. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure.

This guide offers a detailed, predictive analysis of the spectroscopic signatures of 3-bromo-2-(dibromomethyl)pyridine. By understanding the expected spectral features, researchers can more readily identify the compound, assess its purity, and gain insights into its chemical properties.

Molecular Structure and Predicted Spectroscopic Data

The structure of 3-bromo-2-(dibromomethyl)pyridine, with the IUPAC name 3-bromo-2-(dibromomethyl)pyridine, is presented below. The numbering of the pyridine ring is crucial for the assignment of NMR signals.

Caption: Molecular structure of 3-bromo-2-(dibromomethyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for 3-bromo-2-(dibromomethyl)pyridine are summarized below. These predictions are based on the analysis of structurally similar compounds, such as 4-bromo-2,6-bis(bromomethyl)pyridine.[1]

Table 1: Predicted ¹H and ¹³C NMR Data for 3-bromo-2-(dibromomethyl)pyridine in CDCl₃

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Inferred From |

| ¹H | ~ 8.6 | Doublet of doublets | H6 proton on a brominated pyridine ring |

| ¹H | ~ 7.8 | Doublet of doublets | H4 proton on a brominated pyridine ring |

| ¹H | ~ 7.4 | Doublet of doublets | H5 proton on a brominated pyridine ring |

| ¹H | ~ 6.8 | Singlet | Dibromomethyl proton |

| ¹³C | ~ 152 | Singlet | C2 carbon attached to the dibromomethyl group |

| ¹³C | ~ 148 | Singlet | C6 carbon |

| ¹³C | ~ 140 | Singlet | C4 carbon |

| ¹³C | ~ 128 | Singlet | C5 carbon |

| ¹³C | ~ 122 | Singlet | C3 carbon attached to bromine |

| ¹³C | ~ 40 | Singlet | Dibromomethyl carbon |

Disclaimer: The predicted data in this table should be confirmed with experimental results.

-

¹H NMR: The protons on the pyridine ring (H4, H5, and H6) are expected to appear in the aromatic region (7.0-9.0 ppm). Their specific chemical shifts and coupling patterns will be influenced by the positions of the bromine and dibromomethyl substituents. The single proton of the dibromomethyl group is anticipated to be significantly downfield due to the deshielding effect of the two bromine atoms.

-

¹³C NMR: The carbon atoms of the pyridine ring will resonate in the aromatic region of the ¹³C NMR spectrum. The carbon attached to the electronegative bromine atom (C3) and the carbon attached to the dibromomethyl group (C2) are expected to be influenced accordingly. The carbon of the dibromomethyl group will appear at a characteristic upfield position.

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-bromo-2-(dibromomethyl)pyridine in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

Data Acquisition:

-

For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-bromo-2-(dibromomethyl)pyridine, the presence of three bromine atoms will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 2: Predicted Mass Spectrometry Data for 3-bromo-2-(dibromomethyl)pyridine

| m/z | Ion | Notes |

| 328, 330, 332, 334 | [M]⁺ | Molecular ion cluster showing the characteristic isotopic pattern for Br₃. |

| 249, 251, 253 | [M - Br]⁺ | Fragment corresponding to the loss of one bromine atom. |

| 170, 172 | [M - 2Br]⁺ | Fragment corresponding to the loss of two bromine atoms. |

| 91 | [C₆H₄N]⁺ | Fragment corresponding to the pyridine ring after loss of all substituents. |

The molecular ion peak will be observed as a cluster of peaks due to the bromine isotopes. Common fragmentation pathways are expected to involve the loss of bromine atoms and the cleavage of the dibromomethyl group.

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method such as electrospray ionization (ESI) or electron ionization (EI).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately determine the mass-to-charge ratios and isotopic patterns.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed isotopic patterns with theoretical predictions for a molecule containing three bromine atoms.

Caption: Predicted fragmentation pathway in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands for 3-bromo-2-(dibromomethyl)pyridine

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3100 - 3000 | C-H stretch (aromatic) |

| ~1600 - 1550 | C=C and C=N stretching (pyridine ring) |

| ~1450 - 1400 | C-H bend (CH₂) |

| ~1200 - 1150 | C-H in-plane bending (aromatic) |

| ~800 - 700 | C-H out-of-plane bending (aromatic) |

| ~700 - 500 | C-Br stretch |

The IR spectrum will be dominated by characteristic absorptions of the pyridine ring and the carbon-bromine bonds.[1] The aromatic C-H stretching and ring vibrations will be present, along with strong absorptions corresponding to the C-Br stretching vibrations.

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, for a solid, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer to record the spectrum.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 3-bromo-2-(dibromomethyl)pyridine, the pyridine ring is the primary chromophore.

Table 4: Predicted UV-Vis Absorption for 3-bromo-2-(dibromomethyl)pyridine in Ethanol

| Predicted λmax (nm) | Electronic Transition |

| ~260 - 270 | π → π |

| ~210 - 220 | n → π |

The UV-Vis spectrum is expected to show absorptions characteristic of a substituted pyridine ring.[2] The π → π* and n → π* transitions of the aromatic system will be the most prominent features. The exact position of the absorption maxima can be influenced by solvent polarity.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Synthesis and Purity Assessment

The purity of the synthesized compound can be assessed using the spectroscopic methods outlined in this guide. NMR spectroscopy is particularly powerful for identifying and quantifying impurities. The presence of unreacted starting material or side products from the bromination reaction would be evident in the ¹H NMR spectrum.

Conclusion

This technical guide provides a predictive but comprehensive spectroscopic profile of 3-bromo-2-(dibromomethyl)pyridine. By combining theoretical predictions with established experimental protocols, researchers are equipped with the necessary tools to characterize this compound with a high degree of confidence. The data presented herein serves as a benchmark for the identification and quality control of this important synthetic intermediate. The ultimate confirmation of these predictions will, of course, rely on the acquisition of experimental data.

References

-

Kadir, M. A., et al. (2021). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 23(1), 38-48. Retrieved from [Link]

Sources

Mass Spectrometry of Tribrominated Pyridine Compounds: A Technical Guide

Introduction

Context: Tribrominated pyridine derivatives, such as 2,4,6-tribromopyridine, are critical intermediates in the synthesis of agrochemicals, pharmaceuticals, and functional materials.[1] Their analysis is frequently a bottleneck in drug development due to the complexity of halogenated isotopic patterns and the specific fragmentation behavior of the electron-deficient pyridine ring.

Purpose: This guide provides a definitive protocol for the identification and structural elucidation of tribrominated pyridines using Mass Spectrometry (MS). It moves beyond basic spectral matching to explain the physics of the ionization and fragmentation, ensuring you can validate your results with first-principles logic.

The Physics of Detection: Isotopic Fingerprinting

The most immediate diagnostic feature of a tribrominated compound is not its molecular weight, but its isotopic envelope. Bromine exists as two stable isotopes,

When three bromine atoms are present in a single molecule, the statistical combination of these isotopes creates a unique "quartet" pattern.

The Bernoulli Probability Logic

The intensity distribution follows the binomial expansion

-

M (all

): -

M+2 (two

, one -

M+4 (one

, two -

M+6 (all

):

This results in a characteristic 1:3:3:1 intensity ratio.

Visualization of Isotope Logic

Figure 1: Statistical probability tree generating the 1:3:3:1 isotopic envelope for a tribrominated compound.

Fragmentation Mechanics

Understanding how the molecule breaks apart allows you to distinguish isomers and confirm the core structure.

Primary Pathway: Radical Halogen Loss

Unlike alkyl halides which often lose HX, polybrominated aromatics under Electron Ionization (EI) predominantly undergo sequential loss of bromine radicals (

-

Step 1: Molecular Ion (

) -

Step 2:

Secondary Pathway: Ring Contraction (HCN Loss)

A signature of the pyridine ring is the loss of neutral hydrogen cyanide (HCN, 27 Da). However, in highly brominated systems, this typically occurs after at least one bromine has been lost, as the heavy halogens stabilize the ring charge.

Fragmentation Workflow Diagram

Figure 2: Primary fragmentation pathways for 2,4,6-tribromopyridine under 70 eV Electron Ionization.

Experimental Protocol

This protocol is designed for Gas Chromatography-Mass Spectrometry (GC-MS) , the gold standard for analyzing non-polar, volatile halogenated aromatics.

Sample Preparation

-

Solvent: Methanol or Dichloromethane (DCM).

-

Concentration: 10–50 ppm (ng/µL). High concentrations can saturate the detector due to the high ionization efficiency of brominated compounds.

-

Safety: Tribromopyridines are skin and eye irritants. Handle in a fume hood.

Instrument Parameters (Agilent/Shimadzu Standard)

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | Sufficient to volatilize without thermal degradation. |

| Injection Mode | Split (10:1 or 20:1) | Prevents column overload; sharpens peaks. |

| Column | DB-5ms or equivalent | Standard non-polar phase separates isomers well. |

| Oven Program | 80°C (1 min) | Fast ramp prevents peak broadening. |

| Ion Source | EI (70 eV) | Standard library matching energy. |

| Source Temp | 230°C | Prevents condensation of heavy brominated fragments. |

| Scan Range | m/z 50 – 400 | Covers molecular ion and low-mass ring fragments. |

Data Analysis Table: Key Ions (for 2,4,6-Tribromopyridine)

Note: m/z values are nominal masses based on

| Ion Identity | Nominal m/z | Isotope Pattern Ratio | Description |

| Molecular Ion ( | 313, 315, 317, 319 | 1 : 3 : 3 : 1 | The intact parent molecule. |

| 234, 236, 238 | 1 : 2 : 1 | Loss of one Br radical. Base peak in many spectra. | |

| 155, 157 | 1 : 1 | Loss of two Br radicals. | |

| 233, 235, 237 | 1 : 2 : 1 | Minor pathway; requires ortho-proton. | |

| 129, 131 | 1 : 1 | Loss of HCN and 2 Br atoms (Ring fragment). |

Troubleshooting & Validation

Problem: The isotope ratio looks like 1:2:1 instead of 1:3:3:1.

-

Cause: You are likely looking at the

fragment, not the molecular ion. This is common if the ion source temperature is too high, causing thermal degradation before ionization. -

Solution: Lower source temp to 200°C and check the highest mass cluster.

Problem: Peak tailing.

-

Cause: Adsorption of the pyridine nitrogen on active sites in the inlet liner.

-

Solution: Use a deactivated (silanized) glass wool liner or increase inlet temperature slightly.

References

-

National Institute of Standards and Technology (NIST). 2,4,6-Tribromopyridine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. 2,4,6-Tribromopyridine Compound Summary. National Library of Medicine. Available at: [Link]

-

Michigan State University. Mass Spectrometry - Fragmentation Patterns. Chemistry Department Educational Resources. Available at: [Link]

-

ChemGuide. Mass Spectra - The M+2 Peak (Halogens). Available at: [Link]

Sources

Bifunctional Pyridine Scaffolds: Navigating the Orthogonal Reactivity of Bromo- and Dibromomethyl- Substituents

Executive Summary

This technical guide profiles the reactivity of 2-bromo-6-(dibromomethyl)pyridine and its analogs. These scaffolds function as "chemical linchpins" in drug discovery, offering two distinct electrophilic sites with orthogonal reactivity profiles. The aryl bromide (C

Electronic Structure & Reactivity Landscape

The utility of 2-bromo-6-(dibromomethyl)pyridine stems from the electronic divergence between the ring and the side chain.

The Pyridine Core (Electron Deficient)

The pyridine nitrogen atom exerts a strong inductive ($ -I

-

Impact on C2-Br: The electron deficiency at the 2-position weakens the C-Br bond toward oxidative addition by low-valent metals (Pd

, Ni -

Impact on C6-Methyl: The electron-withdrawing nature of the ring acidifies the benzylic (picolinic) protons, lowering the activation energy for radical abstraction during synthesis.

The Dibromomethyl Moiety (Gem-Dihalide)

The

-

Masked Aldehyde: In aqueous or Lewis-acidic media, it hydrolyzes to the formyl group (

). -

1,1-Dielectrophile: It can react with bis-nucleophiles to form heterocycles or undergo cyclopropanation.

-

Steric Bulk: The large bromine atoms provide steric shielding, which can surprisingly stabilize the group against unwanted

attack compared to the mono-bromomethyl analog.

Synthesis: The Controlled Wohl-Ziegler Reaction

The entry point to this scaffold is the radical bromination of 2-bromo-6-methylpyridine.[1] The challenge is controlling the reaction to stop at the dibromo stage without progressing to the tribromo species.

Reaction Scheme

Critical Process Parameters

| Parameter | Recommendation | Mechanistic Rationale |

| Stoichiometry | 2.1 – 2.2 eq. NBS | Excess NBS drives the reaction to the tribromomethyl species, which is difficult to hydrolyze selectively. |

| Initiator | AIBN or BPO (1-5 mol%) | AIBN is preferred for its cleaner decomposition profile (N |

| Solvent | CCl | Non-polar solvents favor the propagation of the radical chain mechanism. PhCl is a greener alternative to CCl |

| Light Source | 500W Tungsten / LED | Photo-initiation can supplement thermal initiation to lower the reaction temperature and improve selectivity. |

Chemoselective Transformations

The core value of this guide is delineating how to react one site while preserving the other.

Pathway A: Chemoselective Cross-Coupling (Preserving )

Objective: Functionalize the pyridine ring (C2) while keeping the dibromomethyl group intact for later activation.

-

Mechanism: Oxidative addition of Pd

into the C -

The Trap: Standard Suzuki bases (aqueous Na

CO -

The Solution: Use anhydrous conditions with mild bases (e.g., K

PO

Pathway B: Hydrolysis to Aldehyde (The Sommelet & Direct Routes)

Objective: Convert the

-

Method 1: Silver-Assisted Hydrolysis. AgNO

in aqueous ethanol precipitates AgBr, driving the equilibrium toward the gem-diol, which collapses to the aldehyde. -

Method 2: Sommelet Reaction. Reaction with Hexamethylenetetramine (HMTA) followed by acidic hydrolysis. This is historically robust but atom-inefficient.

-

Method 3: Morpholine/Acid. Formation of a morpholinium intermediate followed by acid hydrolysis.

Pathway C: Knoevenagel-Doebner Condensation

Objective: Direct conversion to

Visualization of Reactivity Pathways

The following diagram maps the divergent synthesis and reactivity logic.

Caption: Divergent reactivity map showing the synthesis of the scaffold and its three primary transformation pathways: Hydrolysis (Top), Chemoselective Coupling (Middle), and Direct Condensation (Bottom).

Experimental Protocols

Protocol 5.1: Synthesis of 2-Bromo-6-(dibromomethyl)pyridine

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents: Add 2-bromo-6-methylpyridine (17.2 g, 100 mmol), N-Bromosuccinimide (NBS) (39.2 g, 220 mmol), and AIBN (0.82 g, 5 mmol) to CCl

(150 mL). -

Reaction: Heat the mixture to reflux (77 °C) under a nitrogen atmosphere. Irradiate with a 500W tungsten lamp if available to accelerate initiation.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (R

~0.6) should disappear. Note: The mono-bromo intermediate appears first; continue until it converts to the di-bromo product. -

Workup: Cool to 0 °C. Filter off the precipitated succinimide. Wash the filtrate with water (2 x 50 mL) and brine.

-

Purification: Dry over MgSO

, concentrate in vacuo. Recrystallize from ethanol or purify via silica gel chromatography (0-5% EtOAc in Hexanes).

Protocol 5.2: Chemoselective Suzuki Coupling

Target: Coupling at C2-Br while preserving C6-CHBr

-

Reagents: In a glovebox or under Argon, combine the scaffold (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh

) -

Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.1 M concentration). Avoid water and alcohols.

-

Reaction: Heat to 80-90 °C for 12-16 hours.

-

Workup: Dilute with EtOAc, wash with water. Crucial: Process quickly to avoid hydrolysis of the dibromomethyl group during the aqueous wash.

-

Analysis: Check

H NMR. The benzylic proton of

Protocol 5.3: Hydrolysis to 6-Bromopicolinaldehyde

-

Reagents: Dissolve 2-bromo-6-(dibromomethyl)pyridine (10 mmol) in Ethanol (20 mL) and Water (5 mL).

-

Additive: Add AgNO

(22 mmol) dissolved in minimum water. -

Reaction: Reflux for 2-4 hours. A precipitate of AgBr will form immediately.

-

Workup: Filter through Celite to remove silver salts. Concentrate the filtrate. Extract with DCM, wash with water, and dry.

-

Result: The aldehyde proton appears at

9.9–10.0 ppm.

Safety & Handling

-

Lachrymators: Both the mono-bromomethyl and dibromomethyl pyridines are potent lachrymators (tear agents). Handle strictly within a fume hood.

-

Skin Irritants: These compounds are severe skin irritants and potential sensitizers. Double-gloving (Nitrile) is recommended.

-

Silver Waste: Protocols using AgNO

generate heavy metal waste which must be segregated from standard organic waste.

References

-

Augustine, J. K., et al. gem-Dibromomethylarenes: A Convenient Substitute for Noncommercial Aldehydes in the Knoevenagel−Doebner Reaction.[2] Journal of Organic Chemistry (2007). Retrieved from [Link]

- Google Patents.CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof.

-

Organic Chemistry Portal. Sommelet Reaction: Mechanism and Scope. Retrieved from [Link]

Sources

Stability and Storage Conditions for Halogenated Pyridines

This guide serves as an authoritative technical resource for the stability, storage, and handling of halogenated pyridines. It is designed for medicinal chemists and process engineers who utilize these scaffolds in cross-coupling reactions (Suzuki, Buchwald-Hartwig) and

Technical Guide | Version 2.0

Executive Summary: The Stability Paradox

Halogenated pyridines are defined by a "stability paradox": the very electronic properties that make them valuable versatile drug scaffolds (electron-deficiency, polarized C-X bonds) render them susceptible to environmental degradation.

Unlike benzene analogs, the nitrogen heteroatom introduces a permanent dipole and lowers the LUMO energy, making the ring highly susceptible to nucleophilic attack (hydrolysis) and photolytic cleavage .

Stability Hierarchy

-

Most Stable: 3-Halopyridines (e.g., 3-Bromopyridine). The C-3 position is electronically similar to benzene; the nitrogen inductive effect is minimized.

-

Moderately Labile: 2-Chloropyridines, 4-Chloropyridines.

-

Least Stable: 2-Fluoropyridines (hydrolysis prone), Iodopyridines (photolysis prone), and 2-Halo-N-oxides.

Degradation Mechanisms

Understanding why these compounds degrade is the first step in preventing it.

A. Nucleophilic Hydrolysis ( )

The 2- and 4-positions of pyridine are electron-deficient. In the presence of moisture, water acts as a nucleophile.

-

Mechanism: Water attacks the C-2 position, forming a Meisenheimer-like anionic intermediate (stabilized by the ring nitrogen). Elimination of the halide (HX) yields 2-hydroxypyridine, which rapidly tautomerizes to the thermodynamically stable 2-pyridone .

-

Critical Insight: 2-Fluoropyridine is more susceptible to hydrolysis than 2-chloropyridine despite the stronger C-F bond, because the high electronegativity of fluorine stabilizes the transition state (Meisenheimer complex).

B. Photolytic Dehalogenation

Halogenated pyridines absorb strongly in the UV range.

-

Mechanism: UV light (approx. 254 nm) induces homolytic fission of the C-X bond.

-

Trend: Instability increases with the size of the halogen (Weakening C-X bond energy):

-

Outcome: Formation of pyridyl radicals which abstract hydrogen from solvents or dimerize, leading to complex mixtures and "darkening" of the material.

C. N-Oxidation (Auto-oxidation)

While less common in pure solids, liquid halopyridines stored in air can undergo slow N-oxidation, particularly if trace peroxides are present in solvent residues.

Visualization: Degradation Pathways

The following diagram illustrates the divergent degradation pathways for a generic 2-halopyridine.

Figure 1: Divergent degradation pathways showing Hydrolysis (Top) and Photolysis (Bottom).

Storage Protocols

Do not treat all halopyridines equally. Use this tiered storage system to maximize shelf-life.

Tier 1: Robust (3-Cl, 3-Br Pyridines)

-

Environment: Ambient temperature (

). -

Container: Amber glass bottle with a standard PTFE-lined cap.

-

Atmosphere: Air is generally acceptable, but dry conditions are preferred.

-

Shelf Life: >2 years.

Tier 2: Sensitive (2-F, 2-Cl, 4-Cl Pyridines)

-

Environment: Refrigerated (

). -

Container: Amber glass. Cap must be taped with Parafilm to prevent moisture ingress.

-

Atmosphere: Nitrogen flush recommended after every use.

-

Warning: 2-Fluoropyridine is highly volatile (BP

) and hydrolytically unstable. Store in a dedicated flammables fridge.

Tier 3: Critical (Iodopyridines, Poly-halogenated)

-

Environment: Freezer (

) or Refrigerator ( -

Container: Amber vial inside a secondary opaque jar containing desiccant (silica gel).

-

Atmosphere: Strict Inert Gas (Argon) . Argon is heavier than air and provides a better blanket than Nitrogen for stored vials.

-

Light: Absolute darkness. Even ambient lab light can degrade 2-iodopyridine over weeks (turning it yellow/brown).

Quantitative Property & Storage Table

| Compound Class | Primary Risk | Temp. | Atmosphere | Container |

| 2-Fluoropyridines | Hydrolysis, Volatility | 2-8°C | Nitrogen | Tightly sealed, Parafilm |

| 2-Chloropyridines | Hydrolysis (Slow) | 15-25°C | Dry Air/N2 | Amber Glass |

| 3-Halopyridines | Stable | 15-25°C | Air | Standard Glass |

| Iodopyridines | Photolysis (Rapid) | -20°C to 4°C | Argon | Amber + Foil Wrap |

| Pyridyl Triflates | Hydrolysis (Rapid) | -20°C | Argon | Desiccator |

Handling & Safety (E-E-A-T)

Expert Insight: The most common safety oversight with halopyridines is underestimating their skin permeability.

-

Olfactory Fatigue: Pyridines have a distinct, nauseating odor. However, olfactory fatigue sets in quickly. Do not rely on smell to detect leaks.

-

Skin Permeation: Halogenation increases lipophilicity (

), enhancing skin absorption compared to pyridine.-

Protocol: Double-gloving (Nitrile) is mandatory. For Iodopyridines, change gloves immediately upon splash contact.

-

-

Volatility: 2-Fluoropyridine and 2-Chloropyridine have significant vapor pressure. All weighing must occur inside a fume hood.

Experimental Workflow: Purity Validation

Before using a stored halopyridine in a sensitive metal-catalyzed coupling (e.g., Suzuki-Miyaura), validate its purity. Hydrolysis products (pyridones) can poison Pd-catalysts.

Figure 2: Quality Control Decision Tree for stored halopyridines.

Protocol: Removing Color Impurities

If an Iodopyridine has turned yellow (iodine liberation):

-

Dissolve in EtOAc.

-

Wash with 10%

(Sodium Thiosulfate) to reduce -

Dry over

, filter, and concentrate.

References

-

Photolytic Degradation: Stapleton, D. R., et al. "Photolytic removal and mineralisation of 2-halogenated pyridines."[1][2] Journal of Hazardous Materials, 2009. Link

- Reactivity Trends: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Standard text on Pyridine reactivity/hydrolysis mechanisms).

-

Safety Data: Thermo Fisher Scientific. "Safety Data Sheet: 2-Fluoro-4-iodopyridine." Link

- Synthesis & Stability: Schroter, S., et al. "Regioselective cross-coupling of 2,3,4-tribromopyridine." Tetrahedron, 2005.

-

Storage Guidelines: Sigma-Aldrich (Merck). "Technical Bulletin: Handling and Storage of Pyridines." Link

Sources

A Technical Guide to IUPAC Nomenclature and CAS Registration for Pyridine Derivatives

Introduction: The Critical Role of Unambiguous Chemical Identity

In the fields of chemical research, drug discovery, and regulatory affairs, precision is paramount. The ability to uniquely and accurately identify a chemical substance is the foundation upon which reproducible science, intellectual property, and safety regulations are built. Pyridine and its derivatives, a class of heterocyclic compounds ubiquitous in pharmaceuticals, agrochemicals, and materials science, represent a vast and structurally diverse chemical space.[1][2][3] As researchers synthesize novel pyridine-based entities, a mastery of systematic nomenclature and registration is not merely an academic exercise but a critical professional competency.

This guide provides an in-depth exploration of the two pillars of chemical identification: the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, which provides a systematic, rule-based name for a structure, and the Chemical Abstracts Service (CAS) Registry Number, which assigns a unique, immutable numerical identifier. Understanding the principles, practical application, and interplay between these two systems is essential for scientists navigating the journey from laboratory synthesis to regulatory submission and commercialization.

Part 1: The Logic and Application of IUPAC Nomenclature for Pyridine Derivatives

The IUPAC has established a set of rules to generate systematic names for organic compounds, ensuring that a given name corresponds to a single, unambiguous structure.[4][5] While many historical or "trivial" names exist, systematic nomenclature is the universal language of chemistry.

The Parent Heterocycle: Pyridine as a Preferred IUPAC Name

The foundation of any derivative's name is the parent structure. For the six-membered aromatic ring containing one nitrogen atom, IUPAC has officially retained the common name "Pyridine" as the Preferred IUPAC Name (PIN).[1][4][6] Although a systematic name, "azinine," can be derived from the Hantzsch-Widman nomenclature system, its use is discouraged by IUPAC in favor of "Pyridine."[1][6]

Numbering the Ring: The Invariant Rule

The numbering of the pyridine ring is fixed and serves as the basis for locating all substituents. The nitrogen atom is always assigned position 1. Numbering then proceeds sequentially around the ring to give the carbon atoms positions 2 through 6.[1][2] This numbering is absolute and does not change based on the substituents present.

While these Greek letters are sometimes used for monosubstituted pyridines, numerical locants are required for systematic naming of more complex derivatives.[2] The ortho, meta, and para descriptors used for benzene derivatives are not used for pyridine.[2]

Naming Substituents: The Principle of Priority

When a pyridine ring has multiple, different functional groups attached, a defined hierarchy determines which group is the "principal characteristic group."[7][8][9] This principal group defines the suffix of the compound's name. All other groups are treated as substituents and are designated with prefixes, listed in alphabetical order.[8][10]

The core logic is to:

-

Identify the Principal Functional Group: The group with the highest priority according to IUPAC rules (see Table 1) dictates the name's suffix.[8][9]

-

Number for Lowest Locants: The parent chain (the pyridine ring) is numbered to give the principal functional group the lowest possible number. Since the nitrogen in pyridine is always '1', this often involves choosing the direction of numbering (e.g., 1-2-3 vs. 1-6-5) to give the substituents the lowest set of locants.[9][10]

-

Assemble the Name: The name is constructed by listing substituents alphabetically (with their locant numbers), followed by the parent name (pyridine), and ending with the suffix of the principal group (with its locant).[11]

Table 1: Abbreviated Priority Order of Common Functional Groups

| Priority | Functional Group Class | Formula | Suffix (as Principal Group) | Prefix (as Substituent) |

|---|---|---|---|---|

| Highest | Carboxylic Acids | -COOH | -oic acid | carboxy- |

| Esters | -COOR | -oate | alkoxycarbonyl- | |

| Amides | -CONH₂ | -amide | carbamoyl- | |

| Nitriles | -CN | -nitrile | cyano- | |

| Aldehydes | -CHO | -al | formyl- | |

| Ketones | >C=O | -one | oxo- | |

| Alcohols | -OH | -ol | hydroxy- | |

| Amines | -NH₂ | -amine | amino- | |

| Lowest | Alkenes/Alkynes | C=C / C≡C | -ene / -yne | - |

This table provides a simplified overview. For a comprehensive list, refer to the official IUPAC recommendations.[7][8]

Example: Naming 5-bromo-2-hydroxypyridine-4-carboxylic acid

-

Principal Group: Carboxylic acid (-COOH) is the highest priority. The suffix is "-oic acid".

-

Parent Structure: Pyridine.

-

Numbering: The -COOH group must get the lowest possible locant after the nitrogen. Numbering gives it position 4.

-

Substituents: We have a bromo group at position 5 and a hydroxy group at position 2.

-

Assembly: Alphabetically, "bromo" comes before "hydroxy".

-

Final Name: 5-Bromo-2-hydroxypyridine-4-carboxylic acid.

Handling Complex and Fused Ring Systems

Complex Substituents: When a substituent on the pyridine ring is itself branched, it is named as a complex substituent.

-

The point of attachment to the pyridine ring is carbon #1 of the substituent.[12][13]

-

The longest chain of the substituent is found and named.

-

The entire complex substituent name is enclosed in parentheses.[12]

-

For multiple identical complex substituents, prefixes like bis- (2), tris- (3), and tetrakis- (4) are used instead of di-, tri-, and tetra-.[12][14]

Fused Systems: When a pyridine ring is fused with another ring (e.g., a benzene ring), specific IUPAC rules for fused heterocycles apply.[3][15][16]

-

Identify the Base Component: A set of priority rules determines the main ring system. For instance, a nitrogen-containing component is generally preferred over a carbocycle.[3][16]

-

Name the Fused Part: The attached ring is named as a prefix (e.g., "benzo" for a fused benzene ring).

-

Indicate Fusion Position: The bond of the base component where the fusion occurs is indicated by a letter in square brackets (e.g., [b], [c]). The bonds of the parent ring are lettered 'a' for the 1-2 bond, 'b' for the 2-3 bond, and so on.[15][17][18]

-

Example: Quinoline is systematically named benzo[b]pyridine . Isoquinoline is benzo[c]pyridine .[15]

The logical workflow for determining the IUPAC name of a complex pyridine derivative can be visualized as a decision-making process.

Caption: Logical workflow for IUPAC nomenclature of pyridine derivatives.

Part 2: The CAS Registry Number - A Universal Identifier

While IUPAC provides a systematic name, the complexity of the rules can sometimes lead to multiple valid names, or a single, very long name.[19][20] For unambiguous identification in databases, regulatory submissions, and global commerce, the CAS Registry Number (CAS RN® or CAS Number) is the international standard.[21][22][23]

What is a CAS Registry Number?

A CAS RN is a unique numerical identifier assigned by the Chemical Abstracts Service (CAS), a division of the American Chemical Society (ACS).[21][24] It is assigned to a substance when it enters the CAS REGISTRY® database, the most authoritative collection of disclosed chemical substance information.[23]

Key characteristics include:

-

Uniqueness: Each number corresponds to only one substance, eliminating the ambiguity of chemical names that can vary by language, system, or historical context.[23]

-

Format: A CAS RN is a sequence of up to 10 digits, separated by hyphens into three parts. The final digit is a "check digit" derived from a mathematical algorithm to ensure the number's validity.[21][24] For example, the CAS RN for pyridine is 110-86-1 .[1][25]

-

No Inherent Chemical Meaning: Unlike a systematic name, the numbers themselves are assigned sequentially and contain no information about the chemical structure.[24]

The CAS Index Name vs. The IUPAC Name

When a substance is registered, CAS assigns an official CA Index Name . This name is generated according to the highly rigorous and specific nomenclature rules used by CAS to ensure that structurally related substances are grouped together in their alphabetical indexes.[20]

It is critical for researchers to understand that the CA Index Name may differ from the IUPAC name they have derived.[20][21] While CAS nomenclature is generally based on IUPAC principles, it has its own specific rules to enforce uniqueness for indexing purposes.[20] Therefore, the name submitted by a researcher is used as a reference, but the final, authoritative name associated with the CAS RN is the one assigned by CAS scientists.[21]

The Process for Obtaining a CAS Number for a Novel Pyridine Derivative

For a newly synthesized compound that does not exist in the public literature or databases, researchers must formally request a CAS Number. This is a crucial step for patent applications, regulatory submissions (e.g., EPA PMN, EU REACH), and publication.[21][22]

Experimental Protocol: Requesting a CAS Registry Number

The following outlines the standard procedure for obtaining a CAS RN for a novel, fully characterized substance.

-

Preparation of Submission Materials:

-

Chemical Structure: A clear and accurate structural diagram is the most critical piece of information. This must show all atoms and bonds, including stereochemistry where applicable.

-

Characterization Data: While not always mandatory for the initial request, supporting data (e.g., spectral analysis, elemental analysis) validates the structure.

-

Substance Identifier: Provide a unique internal code or name (up to 20 alphanumeric characters) for your reference.[26]

-

-

Submission to CAS Registry Services:

-

Navigate to the official CAS website and locate the "CAS Registry Services" section.[23][26]

-

Complete the appropriate request form for a new substance registration. This is typically done through an online portal.[26]

-

Upload the chemical structure diagram and provide all necessary identifying information.

-

-

CAS Scientific Review:

-

CAS chemists will review the submitted structure for accuracy and completeness.[27]

-

They will search the confidential and public CAS REGISTRY® database to determine if the substance is truly novel.

-

-

Assignment and Confidentiality Considerations:

-

If Novel: A new CAS RN and a CA Index Name will be assigned. The substance information (structure and index name) will then be added to the publicly accessible CAS REGISTRY® database.[21][27] The name of the requesting company is not publicly associated with the registration.[26]

-

Confidentiality Option: If a researcher needs to identify a substance for regulatory or internal purposes but wishes to keep its structure confidential, they can request a CA Index Name only . This avoids public disclosure in the registry.[21][26]

-

-

Receiving Results:

-

The standard processing time is typically around 10 business days, with expedited options available for a higher fee.[27] The results, including the assigned CAS RN and/or CA Index Name, are returned to the applicant.

-

The workflow for securing a CAS Registry Number is a formal, externally-managed process.

Caption: Workflow for obtaining a CAS Registry Number for a novel substance.

Conclusion: Integrating Nomenclature and Registration for Scientific Integrity

For researchers and drug development professionals, IUPAC nomenclature and CAS registration are not separate hurdles but integrated components of the chemical lifecycle. A systematic IUPAC name provides the descriptive, structural language for communication in publications and patents, while the CAS Registry Number serves as the definitive, unambiguous key for database searching, regulatory tracking, and global supply chain management. A thorough understanding of both systems ensures that novel discoveries are communicated accurately, protected properly, and advanced safely toward their intended applications.

References

-

CAS Registry Services. (n.d.). CAS. Retrieved February 29, 2026, from [Link]

-

Understanding CAS Registry Number: a Key Identifier for Chemical Substances. (n.d.). ChemLinked. Retrieved February 29, 2026, from [Link]

-

Naming of fused Heterocycles. (2026, January 7). Filo. Retrieved February 29, 2026, from [Link]

-

CAS Registration Criteria-Overview. (n.d.). CAS. Retrieved February 29, 2026, from [Link]

-

Heterocyclic Chemistry. (n.d.). PowerPoint Presentation. Retrieved February 29, 2026, from [Link]

-

Pyridine. (n.d.). In Wikipedia. Retrieved February 29, 2026, from [Link]

-

CAS Number Application. (n.d.). Proregulations. Retrieved February 29, 2026, from [Link]

-

What is a CAS number? (2024, January 22). BTF. Retrieved February 29, 2026, from [Link]

-

What are the most challenging aspects of chemical nomenclature for students?. (n.d.). QuickTakes. Retrieved February 29, 2026, from [Link]

-

Priority order of functional groups in IUPAC nomenclature. (2017, August 8). eGPAT. Retrieved February 29, 2026, from [Link]

-

Hantzsch–Widman nomenclature. (n.d.). Grokipedia. Retrieved February 29, 2026, from [Link]

-

Heterocyclic Nomenclature. (n.d.). University of Calgary. Retrieved February 29, 2026, from [Link]

-

Nomenclature of Heterocyclic Compounds. (n.d.). ResearchGate. Retrieved February 29, 2026, from [Link]

-

CAS Registry Number. (n.d.). In Wikipedia. Retrieved February 29, 2026, from [Link]

-

Heterocyclic Compounds. (n.d.). Michigan State University Department of Chemistry. Retrieved February 29, 2026, from [Link]

-

Organic Chemistry IUPAC Nomenclature Demystified With A Simple Puzzle Piece Approach. (2014, October 21). Master Organic Chemistry. Retrieved February 29, 2026, from [Link]

-

2.4: IUPAC Naming of Organic Compounds with Functional Groups. (2024, June 30). Chemistry LibreTexts. Retrieved February 29, 2026, from [Link]

-

Nomenclature of Heterocyclic compounds. (n.d.). coursecontent.uobabylon.edu.iq. Retrieved February 29, 2026, from [Link]

-

CAS REGISTRY. (n.d.). CAS. Retrieved February 29, 2026, from [Link]

-

IUPAC Nomenclature Rules to Know for Organic Chemistry. (n.d.). Fiveable. Retrieved February 29, 2026, from [Link]

-

Drug nomenclature. (n.d.). In Wikipedia. Retrieved February 29, 2026, from [Link]

-

IUPAC Naming for Beginners: Common Mistakes and How to Fix Them. (2023, January 22). YouTube. Retrieved February 29, 2026, from [Link]

-

III. Heterocyclic Compounds 17. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method. (n.d.). PowerPoint Presentation. Retrieved February 29, 2026, from [Link]

-

Clarifying organic nomenclature. (2025, June 5). RSC Education. Retrieved February 29, 2026, from [Link]

-

Rule B-3. Fused Heterocyclic Systems. (n.d.). ACD/Labs. Retrieved February 29, 2026, from [Link]

-

Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (2013). Royal Society of Chemistry. Retrieved February 29, 2026, from [Link]

-

What is the IUPAC name of pyridine?. (n.d.). Quora. Retrieved February 29, 2026, from [Link]

-

"Pyridine and Pyridine Derivatives". (2000, December 4). In Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved February 29, 2026, from [Link]

-

Naming Complex Substituents. (2025, July 29). Chemistry Steps. Retrieved February 29, 2026, from [Link]

-

Rules For Naming Chemical Compounds. (n.d.). LinkedIn. Retrieved February 29, 2026, from [Link]

-

Rule B-3. Fused Heterocyclic Systems. (2010, November 2). ACD/Labs. Retrieved February 29, 2026, from [Link]

-

How to name organic compounds using the IUPAC rules. (n.d.). University of Wisconsin-Platteville. Retrieved February 29, 2026, from [Link]

-

III. Heterocyclic Compounds. (n.d.). Dr. Shyama Prasad Mukherjee University. Retrieved February 29, 2026, from [Link]

-

Naming Compounds. (n.d.). Introductory Chemistry. Retrieved February 29, 2026, from [Link]

-

Naming Complex Substituents. (n.d.). Chad's Prep. Retrieved February 29, 2026, from [Link]

-

Pyridine. (n.d.). NIST WebBook. Retrieved February 29, 2026, from [Link]

-

Chemical Nomenclature Practice. (n.d.). Breslyn.org. Retrieved February 29, 2026, from [Link]

-

Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (2013). Royal Society of Chemistry. Retrieved February 29, 2026, from [Link]

-

Naming and Indexing of Chemical Substances for Chemical AbstractsTM. (n.d.). CAS. Retrieved February 29, 2026, from [Link]

-

Naming Complex Substituents. (n.d.). Organic Chemistry Tutor. Retrieved February 29, 2026, from [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. softbeam.net:8080 [softbeam.net:8080]

- 3. oc2.chemie.uni-tuebingen.de [oc2.chemie.uni-tuebingen.de]

- 4. Blue Book chapter P-1 [iupac.qmul.ac.uk]

- 5. mitcnc.org [mitcnc.org]

- 6. quora.com [quora.com]

- 7. egpat.com [egpat.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fiveable.me [fiveable.me]

- 10. IUPAC Rules [chem.uiuc.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Naming Complex Substituents - Chemistry Steps [chemistrysteps.com]

- 13. Naming Complex Substituents - Chad's Prep® [chadsprep.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. Naming of fused Heterocycles | Filo [askfilo.com]

- 16. acdlabs.com [acdlabs.com]

- 17. researchgate.net [researchgate.net]

- 18. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 19. Drug nomenclature - Wikipedia [en.wikipedia.org]

- 20. web.cas.org [web.cas.org]

- 21. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 22. CAS Number Application - Proregulations [proregulations.com]

- 23. CAS REGISTRY | CAS [cas.org]

- 24. CAS Registry Number - Wikipedia [en.wikipedia.org]

- 25. Pyridine [webbook.nist.gov]

- 26. CAS Registry Services℠ | CAS [cas.org]

- 27. News - What is a CAS number? [btf-lab.com]

The Pyridine Nucleus: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis, Characterization, and Application of Novel Pyridine-Based Heterocyclic Compounds

Foreword

The quest for novel therapeutic agents is a journey of molecular exploration, where certain chemical scaffolds consistently emerge as keystones in the construction of effective drugs. Among these, the simple six-membered aromatic heterocycle, pyridine, holds a place of exceptional importance. Its unique electronic properties, hydrogen bonding capability, and structural versatility have made it a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the discovery of novel pyridine-based heterocyclic compounds, from the strategic design of synthetic routes to their rigorous characterization and evaluation in preclinical studies. As a Senior Application Scientist, my aim is not merely to present protocols, but to provide a deeper understanding of the rationale behind these methodologies, empowering you to make informed decisions in your own research endeavors.

The Enduring Significance of the Pyridine Moiety in Medicinal Chemistry

Pyridine, a bioisostere of benzene where a methine group is replaced by a nitrogen atom, possesses a unique combination of properties that make it highly attractive for drug design.[1] The lone pair of electrons on the nitrogen atom imparts basicity and the ability to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets.[1] Furthermore, the pyridine ring is polar and can enhance the water solubility of drug candidates, a critical factor for bioavailability.[3][4]

The versatility of the pyridine scaffold is evident in the wide array of therapeutic areas where pyridine-containing drugs have made a significant impact. These include anticancer agents, treatments for central nervous system disorders, and drugs for infectious diseases.[5][6][] A recent analysis of FDA-approved drugs from 2014 to 2023 revealed that 54 new drugs contained a pyridine ring, with a significant number being anticancer agents.[5] This underscores the continued relevance and potential of this heterocyclic system in addressing current and future healthcare challenges.

Strategic Approaches to the Synthesis of Novel Pyridine Derivatives

The synthesis of functionalized pyridines is a mature yet continually evolving field of organic chemistry. The choice of synthetic strategy is paramount and depends on the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.

Classical Condensation Reactions: The Foundation of Pyridine Synthesis

Time-tested methods for constructing the pyridine ring from acyclic precursors remain highly valuable for their simplicity and ability to generate highly functionalized products from readily available starting materials.[8]

-

Hantzsch Pyridine Synthesis: This is a classic and widely used method that involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[4][8][9] The operational simplicity and the ability to introduce substituents at multiple positions make it a robust choice for library synthesis.

-

Kröhnke Pyridine Synthesis: This method utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[8] It is known for its mild reaction conditions and often provides high yields of polysubstituted pyridines.[8]

Modern Methodologies: Expanding the Synthetic Toolbox

Recent advancements in synthetic organic chemistry have provided powerful new tools for the construction and functionalization of the pyridine ring, offering greater efficiency and broader substrate scope.

-

Transition-Metal-Catalyzed Cross-Coupling Reactions: Techniques such as the Suzuki-Miyaura coupling have become indispensable for forming carbon-carbon bonds.[8] These reactions allow for the coupling of pyridyl halides or their derivatives with a wide range of boronic acids or esters, enabling the introduction of diverse substituents with high precision.[8]

-

C-H Functionalization: The direct functionalization of C-H bonds has emerged as a highly atom-economical and efficient strategy. This approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process and allowing for the late-stage modification of complex molecules.

-

Microwave-Assisted Synthesis: The use of microwave irradiation has significantly accelerated many organic reactions, including the synthesis of pyridines.[9] Microwave heating is often more efficient and uniform than conventional heating, leading to shorter reaction times, higher yields, and improved product purity.[9]

Rigorous Characterization: Ensuring Structural Integrity and Purity

The unambiguous determination of the structure and purity of a novel compound is a critical step in the drug discovery process. A combination of spectroscopic and chromatographic techniques is employed to provide a comprehensive characterization.[10][11]

Spectroscopic Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the cornerstones of structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[12] Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for establishing connectivity within complex molecules.[12]

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, which helps to confirm its identity and elemental composition.[12] High-resolution mass spectrometry (HRMS) is particularly powerful for determining the exact molecular formula.[12]

-

Infrared (IR) and UV-Visible Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, while UV-Visible spectroscopy provides information about conjugated systems and electronic transitions.[12]

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for assessing the purity of a compound and for separating components in a mixture.[10][12] For libraries of compounds, HPLC traces are often submitted as proof of purity.[10]

-

Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile compounds.[12]

The combination of these techniques provides the necessary evidence to confirm the identity, structure, and purity of a newly synthesized pyridine derivative, which is essential for its advancement in the drug discovery pipeline.[10][13]

Therapeutic Applications: Pyridine Derivatives as Anticancer Agents

The pyridine scaffold is a prominent feature in a multitude of anticancer drugs.[14][15][16] Its ability to participate in various biological interactions allows for the design of compounds that can target specific pathways involved in cancer progression.

Targeting Key Signaling Pathways

Many pyridine derivatives exert their anticancer effects by inhibiting key enzymes in signaling pathways that are dysregulated in cancer cells. For example, some have been designed as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.[14] Others have shown potent activity against various cancer cell lines by targeting other critical cellular processes.[15][17][18]

In Vitro and In Vivo Evaluation

The anticancer potential of novel pyridine compounds is initially assessed through in vitro cytotoxicity assays against a panel of cancer cell lines.[16][19] Compounds that show promising activity are then advanced to more complex biological assays and eventually to in vivo studies in animal models to evaluate their efficacy and safety profiles.

Table 1: Representative Pyridine-Based Anticancer Agents and their Mechanisms

| Compound Class | Target/Mechanism of Action | Example Cancer Cell Lines | Reference |

| Thieno[2,3-b]pyridine analogues | Anti-tumor activity | HepG-2, MCF-7 | [15] |

| Pyridine-heterocycle hybrids | Cytotoxic activity, EGFR inhibition | HepG2, A549, MCF7 | [19] |

| Pyridine-1,3,4-oxadiazole hybrids | PIM-1 Kinase Inhibition | MCF-7, HepG2 | [18] |

| Pyridine derivatives | Tubulin polymerization inhibition | Huh-7, A549, MCF-7 | [16] |

Experimental Protocols

Protocol 1: Hantzsch Synthesis of a Dihydropyridine Derivative